molecular formula C16H14N2O3S2 B468586 (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate CAS No. 791792-29-5

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate

Cat. No. B468586
CAS RN: 791792-29-5
M. Wt: 346.4g/mol
InChI Key: YKCDSRIFZBJDFN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, also known as MTATB, is a novel compound with potential applications in scientific research. MTATB belongs to the class of thioureido-containing compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-3 and leads to apoptosis.
Biochemical and Physiological Effects:
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have anti-inflammatory effects. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in the inflammatory response. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high selectivity and sensitivity towards thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is also stable under physiological conditions, making it suitable for use in biological samples. However, one limitation of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is that it is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. One potential application is its use as a fluorescent probe for the detection of thiols in vivo. Another direction is the exploration of its potential as an anticancer agent, with further studies needed to elucidate its mechanism of action and optimize its effectiveness. Additionally, the development of water-soluble derivatives of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate may expand its potential applications in scientific research.
In conclusion, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, or (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, is a promising compound for scientific research. Its potential applications in the detection of thiols and as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and optimize its effectiveness, but its high selectivity and sensitivity towards thiols and stability under physiological conditions make it a promising compound for future research.

Synthesis Methods

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate can be synthesized by reacting methyl 2-amino benzoate with thiophene-2-carboxaldehyde to form (E)-methyl 2-(3-thiophen-2-ylacryloyl)benzoate. This intermediate can be further reacted with thiourea to form (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. The synthesis of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is its use as a fluorescent probe for the detection of thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has a high selectivity and sensitivity towards thiols, making it a valuable tool for detecting thiols in biological samples. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-21-15(20)12-6-2-3-7-13(12)17-16(22)18-14(19)9-8-11-5-4-10-23-11/h2-10H,1H3,(H2,17,18,19,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDSRIFZBJDFN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate

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